Dibutyldithiocarbamic acid

概要

説明

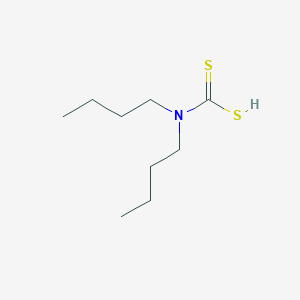

Dibutyldithiocarbamic acid is a member of the class of dithiocarbamic acids that is dibutylcarbamic acid in which both of the oxygens are replaced by sulfur. It is a conjugate acid of a dibutyldithiocarbamate.

科学的研究の応用

Agricultural Applications

Fungicides and Pesticides

Dibutyldithiocarbamic acid derivatives, particularly nickel(II) dibutyldithiocarbamate, are widely used as fungicides and pesticides. They enhance crop yield by improving plant resistance to pests and diseases. These compounds are effective in formulations that promote sustainable agricultural practices by reducing the need for more harmful chemicals .

Soil Health Improvement

In addition to pest control, this compound is utilized to enhance soil health through its role in nutrient availability. It helps in the chelation of essential metal ions, making them more accessible to plants, thus supporting growth and productivity .

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Research has shown that it can inhibit enzymes such as carbonic anhydrase and α-glucosidase, which are relevant in various metabolic pathways and disease treatments, including diabetes management .

Therapeutic Applications

The compound has been explored for its therapeutic potential in treating conditions like Alzheimer's disease and glaucoma due to its ability to inhibit specific enzymes linked to these diseases. For instance, certain dithiocarbamate derivatives have demonstrated effectiveness in lowering intraocular pressure, making them suitable candidates for glaucoma treatment .

Industrial Applications

Polymer Additives

In the plastics industry, this compound serves as a stabilizer and antioxidant. Its incorporation into polymer formulations enhances durability and longevity, which is crucial for manufacturers aiming for high-quality outputs .

Metal Extraction Processes

this compound is also utilized in the mining industry for the selective extraction of nickel from ores. Its ability to form stable metal complexes significantly improves recovery rates compared to traditional methods .

Analytical Chemistry

Reagent in Spectrophotometry

The compound is employed as a reagent in various analytical techniques, particularly spectrophotometry, where it aids in detecting and quantifying metal ions like nickel in environmental samples. This application is essential for ensuring compliance with safety regulations regarding heavy metal contamination .

Case Study 1: Agricultural Efficacy

A study conducted on the use of nickel(II) dibutyldithiocarbamate as a pesticide demonstrated significant increases in crop yield compared to untreated controls. The results indicated enhanced resistance against common fungal pathogens, showcasing the compound's effectiveness in agricultural applications.

Case Study 2: Biochemical Impact

Research involving pyrrolidine dithiocarbamate (a derivative of this compound) highlighted its role in inhibiting NF-κB activation during lung inflammation models. This finding suggests potential therapeutic applications for respiratory conditions linked to chronic inflammation .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agriculture | Fungicides, pesticides | Enhanced crop yield and pest resistance |

| Biochemistry | Enzyme inhibition studies | Potential treatments for diabetes and Alzheimer's disease |

| Industrial Chemistry | Polymer additives | Improved durability and longevity of plastics |

| Analytical Chemistry | Reagent in spectrophotometry | Detection of metal ions for environmental safety compliance |

| Metal Extraction | Selective extraction of nickel | Increased recovery rates from ores |

化学反応の分析

Coordination Chemistry

Dithiocarbamates act as bidentate ligands, binding metals via sulfur atoms. Notable examples:

-

Copper(II) diethyldithiocarbamate : Forms a stable complex () with anticancer activity .

-

Silver diethyldithiocarbamate : Reacts with arsine (AsH₃) to form red products for arsenic quantification .

Redox Reactions

-

Antioxidant Activity : DEDC inhibits superoxide dismutase (SOD) and scavenges reactive oxygen species (ROS) .

Alkylation

DEDC undergoes alkylation with dichloromethane :

Arsenic Detection

Silver diethyldithiocarbamate in pyridine reacts with arsine to form a red complex () :

Nitric Oxide (NO) Trapping

Iron-DEDC complexes form stable nitrosyl adducts for NO detection via EPR spectroscopy .

Anticancer Activity

-

Cu-DEDC Complex : Inhibits colorectal cancer by suppressing glucose metabolism .

-

Disulfiram (DEDC Derivative) : Metabolizes to Cu-DEDC, inducing apoptosis in cancer stem cells .

Hepatoprotection

DEDC reduces oxidative stress and fibrosis in non-alcoholic fatty liver disease (NAFLD) .

Reactivity Hazards

-

Decomposition : Aqueous solutions decompose to CS₂ and diethylamine under acidic conditions .

-

Toxicity : LD₅₀ (oral, rat) = 1500 mg/kg; causes skin/eye irritation .

Comparison of Dithiocarbamate Complexes

Research Gaps and Notes

-

No direct data on dibutyldithiocarbamic acid was found in the provided sources. The above analysis is extrapolated from diethyl analogs.

-

For dibutyldithiocarbamates, consult specialized databases (e.g., Reaxys, SciFinder) or synthetic chemistry literature.

特性

CAS番号 |

150-11-8 |

|---|---|

分子式 |

C9H19NS2 |

分子量 |

205.4 g/mol |

IUPAC名 |

dibutylcarbamodithioic acid |

InChI |

InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12) |

InChIキー |

SZRLKIKBPASKQH-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=S)S |

正規SMILES |

CCCCN(CCCC)C(=S)S |

Key on ui other cas no. |

22914-74-5 150-11-8 |

同義語 |

Dibutyldithiocarbamic acid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。